
(4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-nitrophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-nitrobenzenemethanol is a chemical compound with the molecular formula C14H23NO4Si. It is characterized by the presence of a nitro group, a silyl ether group, and a benzenemethanol moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-nitrobenzenemethanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The nitro group is introduced through nitration reactions using nitric acid or other nitrating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and silylation processes. These methods are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-nitrobenzenemethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The silyl ether group can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The silyl ether group can be hydrolyzed to yield the corresponding alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles such as sodium azide, and acids or bases for hydrolysis. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include amino derivatives, substituted benzenemethanols, and deprotected alcohols .
Scientific Research Applications
4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-nitrobenzenemethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-nitrobenzenemethanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The silyl ether group can be hydrolyzed to release the active alcohol, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, cis-: Similar in structure but with a cyclohexanol moiety instead of a benzenemethanol moiety.
4-((tert-Butyldimethylsilyl)oxy)methyl)aniline: Contains an aniline group instead of a nitro group.
Uniqueness
4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-nitrobenzenemethanol is unique due to the combination of its nitro group and silyl ether group, which confer distinct reactivity and potential for diverse chemical transformations .
Properties
Molecular Formula |
C14H23NO4Si |
|---|---|
Molecular Weight |
297.42 g/mol |
IUPAC Name |
[4-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-nitrophenyl]methanol |
InChI |
InChI=1S/C14H23NO4Si/c1-14(2,3)20(4,5)19-10-12-7-6-11(9-16)8-13(12)15(17)18/h6-8,16H,9-10H2,1-5H3 |
InChI Key |
QLIDJQGKQMJEPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=C(C=C1)CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-2-fluoro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13919776.png)
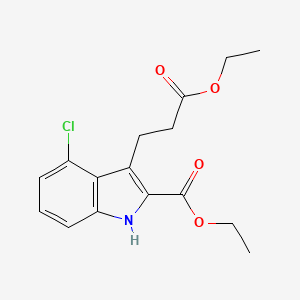
![6Thia-1-azaspiro[3.3]heptane 6,6-dioxide;2,2,2-trifluoroacetic acid](/img/structure/B13919789.png)
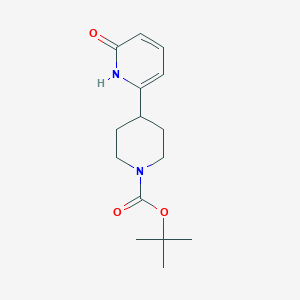

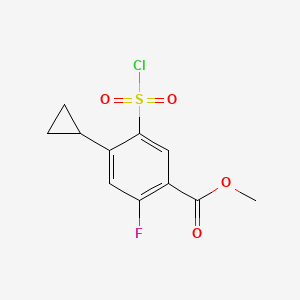
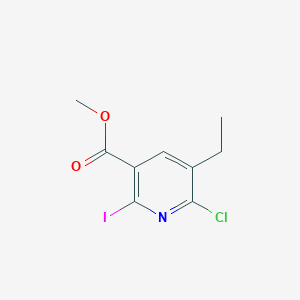
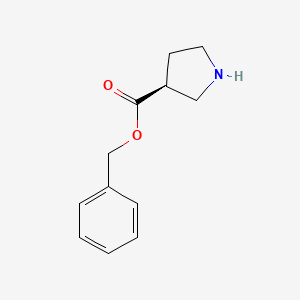

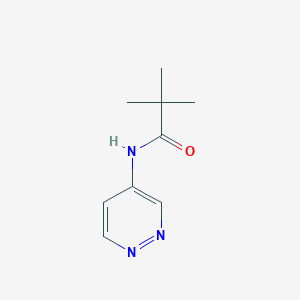

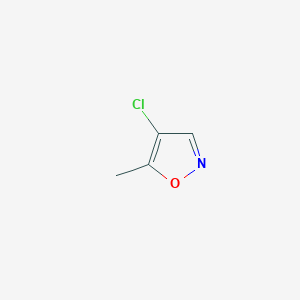
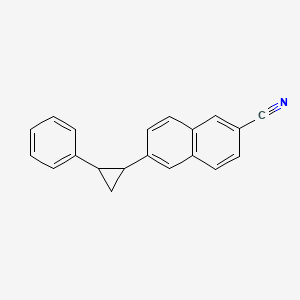
![(7R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid](/img/structure/B13919861.png)
